4-[5-(4-fluorophenyl)-3-{4-[(methylsulfonyl)amino]phenyl}-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
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Overview
Description
4-[5-(4-fluorophenyl)-3-{4-[(methylsulfonyl)amino]phenyl}-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a methylsulfonylamino group, and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-fluorophenyl)-3-{4-[(methylsulfonyl)amino]phenyl}-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorobenzaldehyde with hydrazine to form a hydrazone intermediate. This intermediate is then subjected to cyclization with an appropriate diketone to form the pyrazole ring. Subsequent reactions introduce the methylsulfonylamino and butanoic acid groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[5-(4-fluorophenyl)-3-{4-[(methylsulfonyl)amino]phenyl}-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[5-(4-fluorophenyl)-3-{4-[(methylsulfonyl)amino]phenyl}-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[5-(4-fluorophenyl)-3-{4-[(methylsulfonyl)amino]phenyl}-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidine
- 4-(2-(6-amino-4-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl)-4-oxobutanoic acid
Uniqueness
4-[5-(4-fluorophenyl)-3-{4-[(methylsulfonyl)amino]phenyl}-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C20H20FN3O5S |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
4-[3-(4-fluorophenyl)-5-[4-(methanesulfonamido)phenyl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C20H20FN3O5S/c1-30(28,29)23-16-8-4-13(5-9-16)17-12-18(14-2-6-15(21)7-3-14)24(22-17)19(25)10-11-20(26)27/h2-9,18,23H,10-12H2,1H3,(H,26,27) |
InChI Key |
SSCJXOYGPDSVLQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)C(=O)CCC(=O)O |
Origin of Product |
United States |
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